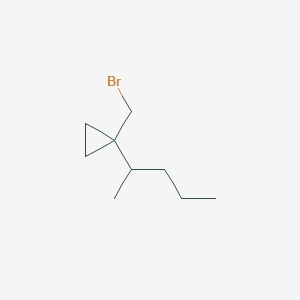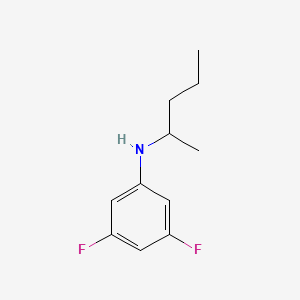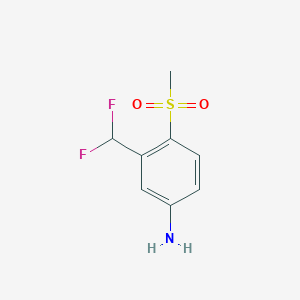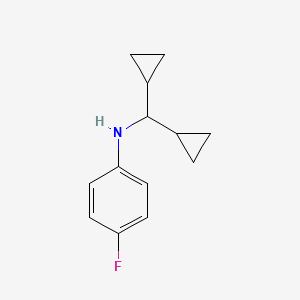
1-(Bromomethyl)-1-(pentan-2-yl)cyclopropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Bromomethyl)-1-(pentan-2-yl)cyclopropane is an organic compound that features a cyclopropane ring substituted with a bromomethyl group and a pentan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bromomethyl)-1-(pentan-2-yl)cyclopropane typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid.
Introduction of the Bromomethyl Group: The bromomethyl group can be introduced via a bromination reaction, where a methyl group is substituted with a bromine atom using reagents such as N-bromosuccinimide (NBS) in the presence of light or a radical initiator.
Attachment of the Pentan-2-yl Group: The pentan-2-yl group can be attached through a Grignard reaction or an alkylation reaction, where a suitable alkyl halide reacts with a nucleophile.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, optimized for efficiency and yield. This might include continuous flow reactors for the cyclopropanation step and automated systems for the bromination and alkylation steps.
Chemical Reactions Analysis
Types of Reactions
1-(Bromomethyl)-1-(pentan-2-yl)cyclopropane can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by another nucleophile.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify other functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used under reducing conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution might yield a hydroxymethyl derivative, while oxidation could produce a cyclopropanone derivative.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving cyclopropane-containing compounds.
Medicine: As a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: As a precursor for the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-1-(pentan-2-yl)cyclopropane would depend on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, leading to changes in biological pathways. The cyclopropane ring can introduce strain into molecules, affecting their reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
1-(Chloromethyl)-1-(pentan-2-yl)cyclopropane: Similar structure but with a chlorine atom instead of a bromine atom.
1-(Bromomethyl)-1-(hexan-2-yl)cyclopropane: Similar structure but with a hexan-2-yl group instead of a pentan-2-yl group.
1-(Bromomethyl)-1-(pentan-3-yl)cyclopropane: Similar structure but with a pentan-3-yl group instead of a pentan-2-yl group.
Uniqueness
1-(Bromomethyl)-1-(pentan-2-yl)cyclopropane is unique due to its specific combination of substituents, which can influence its chemical reactivity and potential applications. The presence of both a bromomethyl group and a pentan-2-yl group on the cyclopropane ring can lead to distinct chemical and physical properties compared to similar compounds.
Properties
Molecular Formula |
C9H17Br |
|---|---|
Molecular Weight |
205.13 g/mol |
IUPAC Name |
1-(bromomethyl)-1-pentan-2-ylcyclopropane |
InChI |
InChI=1S/C9H17Br/c1-3-4-8(2)9(7-10)5-6-9/h8H,3-7H2,1-2H3 |
InChI Key |
PZPCHPXVGBJWSQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)C1(CC1)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Bromoimidazo[1,2-c]pyrimidin-5-ol](/img/structure/B13255573.png)
![1-[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]piperidin-4-amine](/img/structure/B13255575.png)


![4-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]piperidine](/img/structure/B13255604.png)


![4-[(3,5-Dimethylcyclohexyl)amino]butan-2-ol](/img/structure/B13255621.png)
![3-{5-Oxo-6-azaspiro[3.4]octan-8-yl}benzonitrile](/img/structure/B13255624.png)

![2-{1,4-Dioxa-8-azaspiro[4.5]decane-8-sulfonyl}ethan-1-amine](/img/structure/B13255636.png)
![3-((5-Methylfuran-2-yl)methyl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13255649.png)

![2-Chloro-1-[4-(pyridin-2-YL)piperazin-1-YL]propan-1-one](/img/structure/B13255665.png)
